Methyl 3-amino-5-(methylthio)pentanoate
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Overview
Description
Methyl 3-amino-5-(methylsulfanyl)pentanoate is an organic compound with a unique structure that includes an amino group, a methylsulfanyl group, and a pentanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-5-(methylsulfanyl)pentanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the alkylation of a precursor compound with methyl iodide in the presence of a base such as potassium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-(methylsulfanyl)pentanoate undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Various alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Methyl 3-amino-5-(methylsulfanyl)pentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which methyl 3-amino-5-(methylsulfanyl)pentanoate exerts its effects depends on its interactions with molecular targets. The amino group can form hydrogen bonds, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding to enzymes, receptors, or other biomolecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-5-methylisoxazole: Similar in structure but with an isoxazole ring.
Methyl 3-amino-5-methylthiazole: Contains a thiazole ring instead of a pentanoate ester.
Uniqueness
Methyl 3-amino-5-(methylsulfanyl)pentanoate is unique due to the presence of both an amino group and a methylsulfanyl group on a pentanoate ester backbone.
Properties
Molecular Formula |
C7H15NO2S |
---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
methyl 3-amino-5-methylsulfanylpentanoate |
InChI |
InChI=1S/C7H15NO2S/c1-10-7(9)5-6(8)3-4-11-2/h6H,3-5,8H2,1-2H3 |
InChI Key |
VEJHYZCKDPMOAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CCSC)N |
Origin of Product |
United States |
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